molecular formula C10H12F3NO B13076868 1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol

1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol

Cat. No.: B13076868
M. Wt: 219.20 g/mol
InChI Key: GXSOVQZYDJOYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol is a chemical compound with the molecular formula C10H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 3,4,5-trifluorobenzylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide or halohydrin, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield a primary or secondary amine.

Scientific Research Applications

1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(2,4,5-Trifluorophenyl)methyl]amino}propan-2-ol
  • 1-{[(3,4,5-Trifluorophenyl)methyl]amino}butan-2-ol
  • 1-{[(3,4,5-Trifluorophenyl)methyl]amino}ethan-2-ol

Uniqueness

1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the amino alcohol moiety also provides additional functional groups for further chemical modifications and interactions.

This compound’s unique combination of structural features makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

1-[(3,4,5-trifluorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H12F3NO/c1-6(15)4-14-5-7-2-8(11)10(13)9(12)3-7/h2-3,6,14-15H,4-5H2,1H3

InChI Key

GXSOVQZYDJOYJS-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=C(C(=C1)F)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.